![molecular formula C13H13NO2 B555591 2-Amino-3-(naphthalen-2-yl)propanoic acid CAS No. 14108-60-2](/img/structure/B555591.png)
2-Amino-3-(naphthalen-2-yl)propanoic acid
Overview
Description
“2-Amino-3-(naphthalen-2-yl)propanoic acid” is a derivative of propanoic acid . It has a molecular weight of 215.25 and its linear formula is C13H13NO2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 . This indicates that the compound has a chiral center at the carbon atom connected to the amino group and the naphthalene ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.25 and its linear formula is C13H13NO2 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Fluorescence Derivatization of Amino Acids : This compound was used as a fluorescent derivatizing reagent for amino acids, forming derivatives that are strongly fluorescent. This is valuable in biological assays where high emission wavelengths are preferred (Frade et al., 2007).
Photophysical Study of Probes : The photophysical behavior of various probes in different solvents was examined, which is important for studying biological systems and understanding properties that govern their maximum emission (Moreno Cerezo et al., 2001).
Acid-Base Behavior of Schiff Bases : The compound was studied for its acid-base behavior, particularly in Schiff bases, which is crucial for understanding its chemical properties and potential applications in various fields (Gündüz et al., 1986).
Genetically Encoded Fluorescent Amino Acid : The compound was used in the biosynthetic incorporation of a fluorophore into proteins at defined sites, aiding in the study of protein structure, dynamics, and interactions (Summerer et al., 2006).
Synthesis of High Tg and Organosoluble Aromatic Poly(amine−1,3,4-oxadiazole)s : The compound was used in synthesizing new naphthylamine-derived aromatic dicarboxylic acid for applications in light-emitting materials (Liou et al., 2006).
Synthesis and Crystal Structures of Benzamide Derivatives : This compound was used in synthesizing benzamide derivatives, which exhibit colorimetric sensing of fluoride anions, a useful property for detecting fluoride in solutions (Younes et al., 2020).
Solid Acid Catalyst for Preparation of Naphthalene Derivatives : The compound was involved in the synthesis of naphthalene derivatives using a green, heterogeneous catalyst, showcasing its application in environmentally friendly chemical processes (Khorami et al., 2014).
Treatment of Wastewater from DSD-acid Manufacturing Process : The compound's derivatives were found in wastewater from H-acid manufacturing, leading to studies on effective treatment methods for this type of wastewater (Zhu et al., 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Given the compound’s structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways .
Result of Action
Given the compound’s potential involvement in protein synthesis or other amino acid-related pathways, it may have effects on cellular growth, differentiation, or metabolism .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
2-amino-3-naphthalen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXHKDZASGCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290595 | |
Record name | alpha-Amino-2-naphthalenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6960-34-5, 14108-60-2 | |
Record name | 2-Naphthalenealanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Amino-2-naphthalenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of deuterium labeling in drug development, particularly in the case of Degarelix acetate?
A1: Deuterium labeling plays a crucial role in pharmaceutical research, particularly in developing drugs like Degarelix acetate. In this specific case, deuterium-labeled Degarelix serves as an internal standard in clinical studies []. Internal standards are crucial for accurate quantification of drug concentrations in biological samples, enabling researchers to track the drug's behavior within the body.
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